5-Fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine
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Overview
Description
5-Fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine is a fluorinated pyrimidine derivative. Fluorinated pyrimidines are known for their significant role in medicinal chemistry, particularly in the development of anticancer agents. The incorporation of fluorine atoms into pyrimidine structures often enhances the biological activity and metabolic stability of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor with a fluorinated reagent. One common method includes the reaction of 2-chloropyrimidine with 4-methoxypiperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in dimethylformamide or other aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or partially reduced products .
Scientific Research Applications
5-Fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its anticancer properties, particularly in the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis.
Industry: Utilized in the development of new materials with enhanced chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and nucleic acids. The fluorine atom’s high electronegativity and small size allow it to form strong interactions with active sites of enzymes, thereby inhibiting their activity. In the case of anticancer activity, the compound inhibits thymidylate synthase, leading to disruption of DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer agent that also inhibits thymidylate synthase.
5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with similar biological activity.
Fluoropyrimidine analogs: Various other analogs with modifications at different positions on the pyrimidine ring.
Uniqueness
5-Fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine is unique due to the presence of the 4-methoxypiperidin-1-yl group, which can enhance its lipophilicity and potentially improve its cellular uptake and distribution. This structural feature may also influence its interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-fluoro-2-(4-methoxypiperidin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O/c1-15-9-2-4-14(5-3-9)10-12-6-8(11)7-13-10/h6-7,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWSDSGBTNPVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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